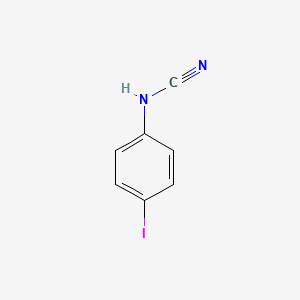
(4-Iodophenyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodophenyl)cyanamide is an organic compound with the molecular formula C7H5IN2 It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a cyanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)cyanamide typically involves the reaction of 4-iodoaniline with cyanogen bromide. The reaction is carried out in a solvent mixture of diethyl ether and tetrahydrofuran at low temperatures (around 0°C) to ensure the stability of the reactants and the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and controlled environments ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Iodophenyl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The cyanamide group can be oxidized or reduced under specific conditions to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include substituted phenyl cyanamides, amines, and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
(4-Iodophenyl)cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Iodophenyl)cyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in various biological effects, including enzyme inhibition and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- (4-Bromophenyl)cyanamide
- (4-Chlorophenyl)cyanamide
- (4-Fluorophenyl)cyanamide
Comparison: (4-Iodophenyl)cyanamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs.
Eigenschaften
CAS-Nummer |
352020-08-7 |
|---|---|
Molekularformel |
C7H5IN2 |
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
(4-iodophenyl)cyanamide |
InChI |
InChI=1S/C7H5IN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H |
InChI-Schlüssel |
HPULLYOFQKQAQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



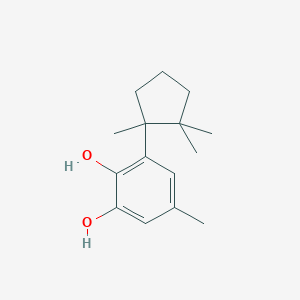
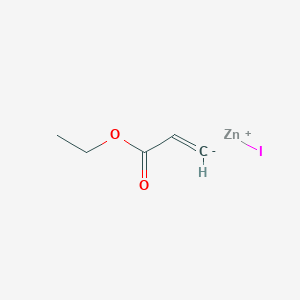


![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)
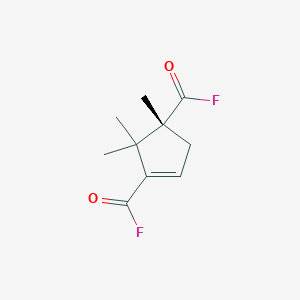
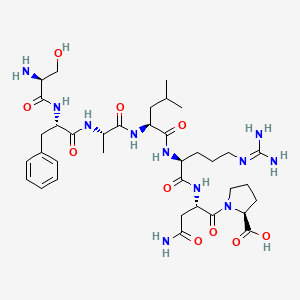
![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
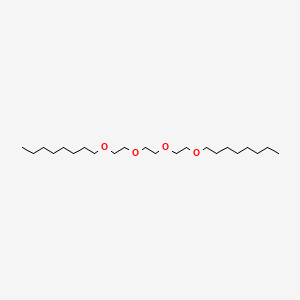
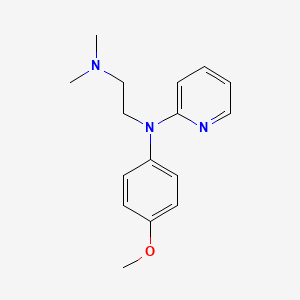
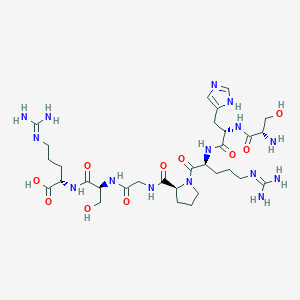
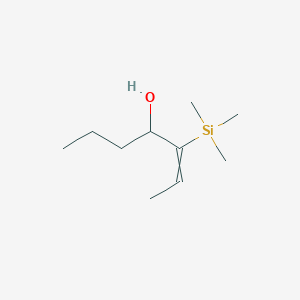
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
